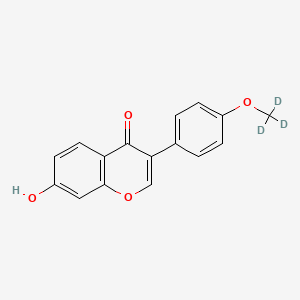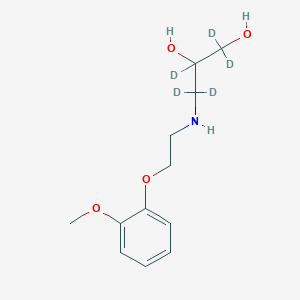
Apoptosis inducer 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptosis inducer 5 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. Apoptosis is a crucial process in maintaining tissue homeostasis and eliminating damaged or infected cells. The deregulation of apoptosis is implicated in numerous diseases, including cancer, making apoptosis inducers valuable tools in both research and therapeutic contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of apoptosis inducer 5 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their assembly into the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selective formation of desired bonds.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance.
Analyse Chemischer Reaktionen
Types of Reactions: Apoptosis inducer 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Apoptosis inducer 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to induce apoptosis in cell culture models, aiding in the study of cell death pathways and the identification of apoptosis-related genes.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, as it can selectively induce apoptosis in cancer cells while sparing normal cells.
Industry: Utilized in the development of diagnostic assays and screening tools for drug discovery and toxicology studies.
Wirkmechanismus
The mechanism of action of apoptosis inducer 5 involves the activation of specific molecular pathways that lead to programmed cell death. It targets key proteins involved in the apoptotic process, such as caspases, which are proteases that execute apoptosis by cleaving cellular components. The compound may also interact with mitochondrial pathways, leading to the release of cytochrome c and the activation of downstream apoptotic signals.
Vergleich Mit ähnlichen Verbindungen
Actinomycin D: A DNA-dependent inhibitor of RNA synthesis that induces apoptosis by promoting the activation of apoptotic pathways.
Camptothecin: An inhibitor of DNA topoisomerase I that induces apoptosis by causing DNA damage.
Cycloheximide: A protein synthesis inhibitor that induces apoptosis by inhibiting the translation of anti-apoptotic proteins.
Dexamethasone: A glucocorticoid that induces apoptosis in immune cells by modulating the expression of pro- and anti-apoptotic genes.
Etoposide: A topoisomerase II inhibitor that induces apoptosis by causing DNA strand breaks.
Uniqueness: Apoptosis inducer 5 is unique in its specific molecular targets and pathways involved in inducing apoptosis. Unlike some other apoptosis inducers, it may have a more selective action on cancer cells, making it a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C23H26O7 |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
(E)-3-[4-[[(4R,5S)-4-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-1,3-dioxan-5-yl]oxy]-3-methoxyphenyl]prop-2-enal |
InChI |
InChI=1S/C23H26O7/c1-23(2)28-14-21(22(30-23)16-8-9-17(25)19(13-16)26-3)29-18-10-7-15(6-5-11-24)12-20(18)27-4/h5-13,21-22,25H,14H2,1-4H3/b6-5+/t21-,22+/m0/s1 |
InChI-Schlüssel |
DDHWUUIRJWRTCF-XPBWLIJGSA-N |
Isomerische SMILES |
CC1(OC[C@@H]([C@H](O1)C2=CC(=C(C=C2)O)OC)OC3=C(C=C(C=C3)/C=C/C=O)OC)C |
Kanonische SMILES |
CC1(OCC(C(O1)C2=CC(=C(C=C2)O)OC)OC3=C(C=C(C=C3)C=CC=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
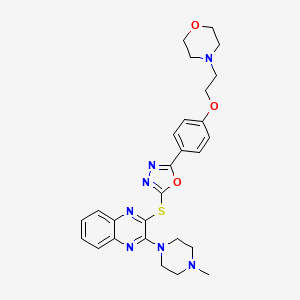


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
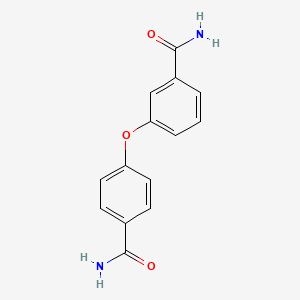
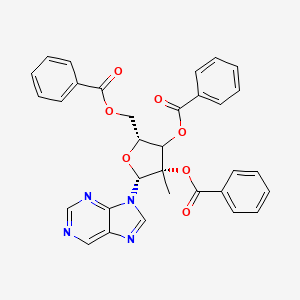
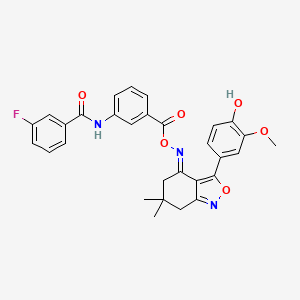
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)

